molecular formula C17H38Si B8439521 Di-n-Octylmethylsilane

Di-n-Octylmethylsilane

Cat. No. B8439521
M. Wt: 270.6 g/mol
InChI Key: QDLASXFKKFTCAZ-UHFFFAOYSA-N
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Patent
US04595777

Procedure details

Utilizing the apparatus of Examples 1-5, 100 millimoles of potassium chloride, 100 millimoles of tri-n-octylaluminum, and 98 millimoles of methyltrichlorosilane were reacted at 180° C. for 4 hours. The analyses utilized in Examples 1-5 revealed that only 8.3% mole percent methyltrioctylsilane was produced as compared with 63-66 mole percent methyltrioctylsilane that was produced using comparable conditions but adding sodium chloride (compare Examples 8 and 9 from Table II). The major product, methyldioctylsilane was produced in a 47.2 weight percent yield. Product was identified by characteristic infrared Si--H found at 2100 cm-1 ; independent synthesis by reaction of methyldichlorosilane with two equivalents of n-octyl-magnesium bromide; and conversion under hydrosilylation conditions with octene to methyltrioctylsilane. This clearly demonstrates a different mode of action for sodium chloride versus potassium chloride.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
98 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl-].[K+].C([Al](CCCCCCCC)CCCCCCCC)CCCCCCC.C[Si](Cl)(Cl)Cl.[CH3:33][Si:34](CCCCCCCC)([CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50])[CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42].[Cl-].[Na+]>>[CH3:33][SiH:34]([CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])[CH2:43][CH2:44][CH2:45][CH2:46][CH2:47][CH2:48][CH2:49][CH3:50] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
100 mmol
Type
reactant
Smiles
[Cl-].[K+]
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
C(CCCCCCC)[Al](CCCCCCCC)CCCCCCCC
Step Three
Name
Quantity
98 mmol
Type
reactant
Smiles
C[Si](Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted at 180° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
was produced

Outcomes

Product
Name
Type
product
Smiles
C[SiH](CCCCCCCC)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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